3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-6(8)7(9-10)5-2-3-5;;/h4-5H,2-3,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQPIBLVOHXBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-58-9 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of cyclopropyl hydrazine with methyl ketones under acidic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) 3-Cyanophenyl Analog
- Structure: (3S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid (CAS: 270065-86-6) .
- Key Differences: The 3-cyanophenyl group introduces a strong electron-withdrawing substituent, increasing polarity compared to the parent phenyl compound. Potential applications in targeting enzymes or receptors sensitive to nitrile-containing ligands.
- Synthesis: Similar Boc-protection strategies but starting from 3-cyanophenyl precursors.
b) 2,4,5-Trifluorophenyl Analog
- Structure: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 486460-00-8) .
- Key Differences :
- Fluorine atoms enhance lipophilicity and metabolic stability, making this analog suitable for drug candidates requiring prolonged bioavailability.
- The electron-deficient aromatic ring may influence π-π stacking interactions in protein binding.
c) 2,4-Difluorophenyl Analog
- Structure: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4-difluorophenyl)butanoic acid (CAS: 851307-12-5) .
- Key Differences :
- Reduced fluorine substitution compared to the trifluoro analog, balancing lipophilicity and solubility.
Modifications to the Aliphatic Chain
a) 4-Methylpentanoic Acid Analog
- Structure: (S)-3-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (CAS: 179412-79-4) .
- Key Differences: Extended carbon chain (pentanoic vs. butanoic acid) increases molecular weight (C₁₁H₂₁NO₄, MW: 245.27) and steric bulk. Methyl branching may alter crystallization behavior and solubility.
b) 3-Oxobutanoate Ester Analog
- Structure: Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (CAS: 67706-68-7) .
- Key Differences :
- Replacement of carboxylic acid with an ethyl ester reduces acidity, making the compound more lipophilic.
- The 3-oxo group introduces a ketone functionality, enabling further derivatization (e.g., condensation reactions).
Physical Properties
Stability and Reactivity
- Boc Deprotection : All analogs undergo Boc removal under acidic conditions (e.g., trifluoroacetic acid) .
- Storage : Boc-protected compounds are typically stored at -20°C to prevent degradation .
- Ester vs. Acid Stability : The ethyl ester analog () is more stable in neutral conditions but hydrolyzes to the acid under basic or enzymatic conditions.
Biological Activity
3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS No. 2225144-58-9) is a heterocyclic compound belonging to the pyrazole family. Its unique structural features, including a cyclopropyl group and an amine functional group, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in scientific research and medicine.
The biological activity of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems:
- Target Enzymes : Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition leads to a disruption in cellular respiration, which has been linked to fungicidal activity and potential antimalarial effects.
- Biochemical Pathways : The inhibition of SDH can trigger various downstream effects, impacting metabolic pathways related to energy production and cellular viability. This mechanism is particularly relevant in therapeutic contexts where modulation of metabolic processes is desired.
Biological Activities
Research indicates several notable biological activities associated with 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride:
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth positions it as a candidate for developing new antimicrobial agents.
- Antimalarial Activity : Preliminary studies suggest that the compound exhibits potent antimalarial effects, potentially through its action on the SDH enzyme. This makes it a subject of interest in the ongoing search for effective malaria treatments .
Comparative Analysis
To better understand the biological activity of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazol-4-amine | Lacks cyclopropyl group | Moderate antimicrobial properties |
| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | Contains fluorophenyl substitution | Enhanced antimalarial activity |
| 5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride | Similar structure with different positioning | Notable enzyme inhibition |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, including 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride:
- Antimicrobial Efficacy Study : A study conducted by researchers synthesized various pyrazole derivatives and tested their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing cyclopropyl groups exhibited superior antibacterial activity compared to their non-cyclopropyl counterparts.
- Antimalarial Research : In another study focusing on antimalarial agents, 3-cyclopropyl derivatives were evaluated for their ability to inhibit Plasmodium falciparum growth. The findings revealed that modifications in the pyrazole structure significantly affected potency, with some derivatives showing EC50 values in the low micromolar range .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of pyrazole derivatives often employs coupling reactions with cyclopropane-containing amines. For example, copper-catalyzed cross-coupling (e.g., using CuBr) with cesium carbonate as a base in DMSO at 35°C for 48 hours has been reported for structurally similar compounds, yielding ~17.9% product . To improve efficiency, consider:
- Catalyst Screening : Test alternative copper catalysts (e.g., CuI, CuOAc) to enhance coupling efficiency.
- Solvent Optimization : Replace DMSO with DMA or DMF to reduce viscosity and improve reaction kinetics.
- Purification : Use gradient chromatography (ethyl acetate/hexane, 0–100%) to isolate the dihydrochloride salt effectively.
Q. Which spectroscopic methods are most reliable for confirming the structure of 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole methyl groups (δ 2.3–2.7 ppm). Aromatic protons typically appear at δ 7.5–8.5 ppm .
- HRMS (ESI) : Confirm molecular weight with [M+H]⁺ or [M+2HCl+H]⁺ ions. For example, a related compound showed m/z 215.1294 (calc. 215.1289) .
- X-ray Crystallography : If crystals are obtainable, SHELX programs (e.g., SHELXL) can refine structural parameters, though this requires high-purity samples .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Counterion Exchange : Replace dihydrochloride with mesylate or tosylate salts to enhance hydrophilicity.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to maintain solubility without cytotoxicity .
- pH Adjustment : Dissolve in mildly acidic buffers (pH 4–5) where the amine group remains protonated.
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound's stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : Cyclopropane rings are prone to ring-opening under strong acids (e.g., HCl > 2M). Monitor degradation via HPLC at 254 nm, comparing retention times of intact vs. degraded product .
- Basic Conditions : The methyl group on the pyrazole may undergo deprotonation, altering reactivity. Use TLC (silica, chloroform/methanol 9:1) to track stability over 24 hours at pH 9–10 .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace cyclopropyl with isopropyl) to isolate pharmacophoric groups. For example, fluorine analogs of pyrazole carboxamides showed improved antimicrobial activity .
- Assay Standardization : Replicate conflicting studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) to identify protocol-dependent variability .
Q. How can computational methods predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., CDK2, PDB: 1HCL). Focus on hydrophobic interactions with the cyclopropyl group and hydrogen bonding with the amine .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What analytical techniques differentiate polymorphic forms of the dihydrochloride salt?
- Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., 2θ = 10–40°) to identify crystalline vs. amorphous phases.
- DSC : Monitor endothermic peaks (melting points) and exothermic events (decomposition). For example, a related compound melted at 104–107°C .
- FT-IR : Detect polymorph-specific shifts in N-H stretches (3200–3400 cm⁻¹) and cyclopropyl ring vibrations (600–800 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
